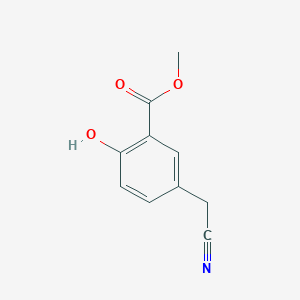
Methyl 5-(cyanomethyl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound with a complex structure that includes a methyl ester, a cyanomethyl group, and a hydroxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-2-hydroxybenzoate typically involves the esterification of 5-(cyanomethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 5-(cyanomethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(cyanomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 5-(cyanomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(cyanomethyl)-2-hydroxybenzoate depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the cyanomethyl group, making it less reactive in certain contexts.
Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains an amine group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is unique due to the presence of both a cyanomethyl group and a hydroxybenzoate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
I
生物活性
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at the second position and a cyanomethyl group at the fifth position on the benzene ring. This unique combination of functional groups enhances its solubility in polar solvents and contributes to its reactivity, making it a noteworthy candidate for various biological applications.
| Compound Name | Key Functional Groups | Unique Features |
|---|---|---|
| This compound | Hydroxyl and cyanomethyl | Unique combination leading to distinct chemical behaviors |
| Methyl 5-(aminomethyl)-2-hydroxybenzoate | Amino group | Different reactivity due to amino substitution |
| Methyl 5-(cyanomethyl)-2-methoxybenzoate | Methoxy group | Lacks hydroxyl group; different solubility characteristics |
| Methyl 2-hydroxybenzoate | Hydroxyl group | Simpler structure without cyanomethyl functionality |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: Antimicrobial Efficacy
A study conducted on several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL , indicating moderate antibacterial activity. The compound was particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
This compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with key cellular pathways involved in cancer progression.
The compound's anticancer activity is thought to stem from its ability to induce apoptosis in cancer cells. This process may be facilitated through the activation of caspases and the modulation of signaling pathways such as MAPK and PI3K/Akt.
Case Study: Cytotoxicity Evaluation
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM , demonstrating significant cytotoxic effects. Notably, it showed higher efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines compared to other tested lines.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Refluxing salicylic acid with cyanomethyl bromide in the presence of a base .
- Utilizing microwave-assisted synthesis for improved yields .
- Employing catalytic methods involving palladium complexes for cross-coupling reactions .
These synthetic routes not only enhance yield but also allow for the modification of functional groups, tailoring the compound for specific biological activities.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
methyl 5-(cyanomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-7(4-5-11)2-3-9(8)12/h2-3,6,12H,4H2,1H3 |
InChIキー |
LOSRYETXJHKLAA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















